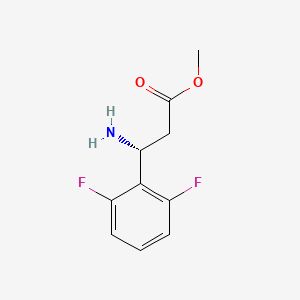
methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate is an organic compound with a molecular formula of C10H12F2NO2 This compound is characterized by the presence of an amino group, a difluorophenyl group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves esterification with methanol in the presence of an acid catalyst to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-amino-3-(2,6-difluorophenyl)propanoate
- Methyl 4-bromo-3-(2,6-difluorophenyl)benzoate
Uniqueness
Methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate is unique due to its specific stereochemistry and the presence of both an amino group and a difluorophenyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.
- Molecular Formula : C10H11F2NO2
- Molecular Weight : 215.2 g/mol
- CAS Number : 1213656-82-6
- Physical Properties :
- Boiling Point: Approximately 270.7 °C
- Density: 1.254 g/cm³
- pKa: 6.83
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism .
- Receptor Binding : It shows potential affinity for certain receptors, which could modulate signaling pathways critical for cell growth and differentiation.
1. Enzyme Interactions
This compound has demonstrated interactions with several enzymes:
| Enzyme | Activity | Reference |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Inhibition | |
| Amino Acid Decarboxylase | Modulation |
These interactions suggest that the compound can influence metabolic processes, potentially leading to therapeutic applications in conditions such as cancer and metabolic disorders.
2. Cellular Effects
Research indicates that this compound can affect cellular processes significantly:
- Cell Signaling Pathways : It modulates pathways associated with cell proliferation and apoptosis, which are crucial in cancer biology.
- Gene Expression : Changes in gene expression patterns have been observed upon treatment with this compound, indicating its role in transcriptional regulation .
Case Studies
Several studies have investigated the effects of this compound on various biological systems:
- Cancer Cell Lines : In vitro studies have shown that the compound exhibits cytotoxic effects against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
-
Neuroprotective Effects : Preliminary investigations suggest potential neuroprotective properties, where the compound may mitigate oxidative stress-induced neuronal damage.
- Example: Research indicated that this compound could enhance neuronal survival under stress conditions by modulating antioxidant pathways.
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO2/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4,8H,5,13H2,1H3/t8-/m1/s1 |
InChI Key |
HWOGPYPRYHCSRK-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=C(C=CC=C1F)F)N |
Canonical SMILES |
COC(=O)CC(C1=C(C=CC=C1F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















